Docetaxel trihydrate
CAS No.: 148408-66-6
Cat. No.: VC20747908
Molecular Formula: C43H59NO17
Molecular Weight: 861.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 148408-66-6 |
---|---|
Molecular Formula | C43H59NO17 |
Molecular Weight | 861.9 g/mol |
IUPAC Name | [(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate |
Standard InChI | InChI=1S/C43H53NO14.3H2O/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45;;;/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52);3*1H2/t26-,27-,28+,30-,31+,32+,33?,35-,41+,42-,43+;;;/m0.../s1 |
Standard InChI Key | XCDIRYDKECHIPE-DLSGZNSISA-N |
Isomeric SMILES | CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O.O.O |
SMILES | CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O.O.O |
Canonical SMILES | CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O.O.O |
Melting Point | 232 °C |
Chemical Structure and Properties
Chemical Identity
Docetaxel trihydrate possesses a complex molecular structure that determines its biological activity. The following table presents the key chemical identifiers of this compound:
Parameter | Value |
---|---|
Chemical Formula | C₄₃H₅₉NO₁₇ (including three water molecules) |
Molecular Weight | 861.935 g/mol (average) |
CAS Number | 148408-66-6 |
UNII | 15H5577CQD |
InChI Key | XCDIRYDKECHIPE-QHEQPUDQSA-N |
IUPAC Name | (1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-(acetyloxy)-15-{[(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoyl]oxy}-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl benzoate trihydrate |
The parent compound docetaxel features a taxane core with modifications that enhance its solubility and therapeutic efficacy, while the trihydrate form includes three water molecules in its crystalline structure .
Physical Properties
Docetaxel trihydrate exhibits specific physical characteristics that influence its handling, storage, and formulation:
Property | Value |
---|---|
Physical Appearance | White to off-white crystalline powder |
Melting Point | 186-192°C |
Solubility | Practically insoluble in water, freely soluble in anhydrous ethanol, soluble in methylene chloride |
Stability | Hygroscopic, requiring controlled storage conditions |
Recommended Storage | 2-8°C |
The compound's crystalline structure with incorporated water molecules affects its stability profile, necessitating specific storage conditions to maintain its chemical integrity .
Predicted Pharmacochemical Properties
Based on computational analysis, docetaxel trihydrate demonstrates the following predicted properties that influence its pharmacokinetic behavior:
Property | Value | Method |
---|---|---|
Water Solubility | 0.0127 mg/mL | ALOGPS |
LogP | 2.59-2.92 | ALOGPS/Chemaxon |
LogS | -4.8 | ALOGPS |
pKa (Strongest Acidic) | 10.96 | Chemaxon |
pKa (Strongest Basic) | -3 | Chemaxon |
Hydrogen Acceptor Count | 10 | Chemaxon |
Hydrogen Donor Count | 5 | Chemaxon |
Polar Surface Area | 224.45 Ų | Chemaxon |
Rotatable Bond Count | 13 | Chemaxon |
Bioavailability | 0 | Chemaxon |
These properties provide insight into the compound's behavior in biological systems and inform approaches to overcome challenges in drug delivery .
Mechanism of Action
Docetaxel trihydrate operates through a well-defined mechanism to exert its cytotoxic effects on cancer cells. The compound reversibly binds to microtubules with high affinity in a 1:1 stoichiometric ratio, which prevents cell division and promotes cell death . Specifically, docetaxel:
-
Binds to the β-subunit of tubulin within microtubules
-
Promotes microtubule assembly
-
Stabilizes microtubules by preventing depolymerization
-
Disrupts the normal dynamic reorganization of the microtubule network essential for mitosis and interphase cellular functions
Notably, docetaxel demonstrates approximately twice the potency of paclitaxel as an inhibitor of microtubule depolymerization, while binding to microtubules rather than interacting with dimeric tubulin . This mechanism effectively arrests cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis in rapidly dividing cancer cells. The trihydrate form maintains this mechanism of action while offering specific physicochemical properties that influence its formulation and administration .
Therapeutic Applications
Cancer Treatment Indications
Docetaxel trihydrate has established efficacy in treating several types of cancer, with FDA-approved indications including:
-
Breast cancer (including HER2-positive breast cancer)
-
Non-small cell lung cancer
-
Hormone-refractory prostate cancer
-
Gastric adenocarcinoma
-
Head and neck cancer
-
Ovarian cancer
Dosage Forms and Administration
Docetaxel trihydrate is formulated for clinical use primarily as a solution for intravenous infusion. The standard administration involves:
-
Premedication with oral corticosteroids
-
Intravenous infusion over one hour
-
Dose adjustments based on body surface area, hepatic function, and concomitant medications
The trihydrate form requires specific formulation approaches to overcome its limited water solubility, often utilizing solubilizing agents to create a stable injectable solution. Current formulations aim to optimize drug delivery while minimizing adverse effects associated with the solvent systems used .
Formulation Approaches
Self-Assembled Nanocarriers
Recent advances in pharmaceutical technology have focused on developing improved delivery systems for docetaxel trihydrate, particularly for targeted cancer treatment. Self-assembled nanocarriers (SANs) represent a promising approach, especially for treating HER2-positive breast cancer. Research has demonstrated that:
-
SANs can be prepared using glyceryl monooleate with stabilizers like Pluronic® F127 (0.5-1.5% w/v) or Pluronic® F68 (0.25-1.0% w/v)
-
These formulations can successfully encapsulate docetaxel trihydrate at concentrations up to 2.0% w/v
-
The resulting nanoparticles exhibit sizes ranging from 170-280 nm
-
The formulations demonstrate zeta potential values more negative than -30 mV, indicating good stability
-
Entrapment efficiency exceeds 90% for most formulations
These nanocarrier systems offer controlled release of docetaxel trihydrate, potentially enhancing its therapeutic efficacy while reducing systemic toxicity .
Formulation Challenges and Solutions
The development of docetaxel trihydrate formulations presents several challenges related to its poor water solubility and stability issues. Current approaches to address these challenges include:
-
Use of co-solvents and surfactants to improve solubility
-
Development of liposomal formulations
-
Polymer-based nanoparticle systems
-
Cyclodextrin complexation
-
Solid lipid nanoparticles
These approaches aim to improve the pharmaceutical profile of docetaxel trihydrate while maintaining its therapeutic efficacy . Compatibility studies using differential scanning calorimetry (DSC) and FTIR spectroscopy are typically conducted to ensure the stability of docetaxel trihydrate within these novel formulation systems .
Pharmacological Properties
Docetaxel trihydrate displays pharmacological properties that influence its clinical application. After intravenous administration, it undergoes extensive tissue distribution, with a terminal half-life of approximately 11 hours. The compound is primarily metabolized in the liver through CYP3A4-mediated oxidative pathways, with both parent drug and metabolites eliminated primarily through biliary excretion .
Key pharmacological characteristics include:
-
Extensive protein binding (>95%)
-
Large volume of distribution
-
Triphasic elimination profile
-
Significant interpatient variability in clearance
-
Potential for drug interactions with CYP3A4 inhibitors or inducers
These properties necessitate careful monitoring and potential dose adjustments in patients with hepatic impairment or those receiving medications that affect CYP3A4 activity .
Current Research and Developments
Ongoing research on docetaxel trihydrate focuses on several areas to enhance its therapeutic potential:
-
Development of targeted delivery systems to increase specificity for tumor cells
-
Investigation of combination therapies with novel targeted agents
-
Optimization of dosing schedules to improve efficacy/toxicity profiles
-
Exploration of biomarkers to predict response and guide treatment selection
Recent studies have particularly focused on nanoparticle-based delivery systems, such as self-assembled nanocarriers, which show promise in enhancing drug delivery while potentially reducing systemic toxicity . These approaches aim to overcome the limitations of conventional docetaxel formulations, particularly for aggressive cancer subtypes like HER2-positive breast cancer.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume